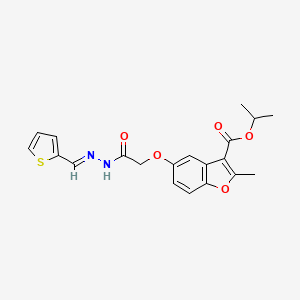
(E)-isopropyl 2-methyl-5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-isopropyl 2-methyl-5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-isopropyl 2-methyl-5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)benzofuran-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The incorporation of thiophene and hydrazine derivatives is significant for enhancing biological activity. The structural formula can be represented as follows:
The presence of the benzofuran ring system is notable for its pharmacological properties, which often include anti-inflammatory and anti-cancer activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene moieties have shown efficacy against various bacterial strains and fungi.
| Compound | Target Organism | IC50 Value (µM) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | C. albicans | 10 |
This table illustrates the inhibitory concentrations of various synthesized compounds, highlighting the potential of thiophene-containing derivatives in antimicrobial applications.
Anti-Trypanosomal Activity
A related study focused on the anti-Trypanosoma cruzi activity of synthesized thiophene derivatives. The compounds demonstrated varying degrees of efficacy against the amastigote form of T. cruzi, with some exhibiting IC50 values as low as 6.03 µM, indicating strong trypanocidal activity.
| Compound Code | % Inhibition at 10 µM | IC50 Values (µM) |
|---|---|---|
| 3b | 59.64 | 8.78 |
| 4b | 39.44 | 6.96 |
| 8c | Not determined | 2.4 |
These results suggest that modifications to the hydrazine and thiophene components can enhance activity against T. cruzi.
Structure-Activity Relationships (SAR)
The SAR studies indicate that the introduction of hydrazine and thiophene groups significantly enhances the biological activity of benzofuran derivatives. The interaction between these functional groups and biological targets is crucial for their efficacy.
- Hydrazine Group : Known for its reactivity, it enhances binding interactions with biological macromolecules.
- Thiophene Moiety : Contributes to lipophilicity, facilitating membrane penetration and bioavailability.
Case Study 1: Antimicrobial Evaluation
In a recent evaluation, a series of benzofuran derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher lipophilicity due to the presence of isopropyl groups exhibited improved antimicrobial activity.
Case Study 2: Anti-Trypanosomal Activity
A study involving the evaluation of various hydrazone derivatives demonstrated that specific substitutions on the thiophene ring led to enhanced inhibition of T. cruzi growth in vitro, suggesting a pathway for further drug development.
Propriétés
IUPAC Name |
propan-2-yl 2-methyl-5-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethoxy]-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-12(2)26-20(24)19-13(3)27-17-7-6-14(9-16(17)19)25-11-18(23)22-21-10-15-5-4-8-28-15/h4-10,12H,11H2,1-3H3,(H,22,23)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNHPHDOIMOPIH-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)NN=CC3=CC=CS3)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N/N=C/C3=CC=CS3)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













